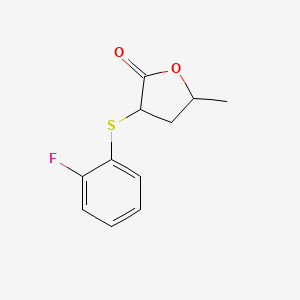![molecular formula C11H13N3OS B7571507 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one](/img/structure/B7571507.png)
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and immune responses. The P2Y6 receptor is expressed in immune cells, such as macrophages and microglia, and has been implicated in various pathological conditions, such as neuroinflammation, chronic pain, and cancer.
作用機序
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as UDP. The binding of UDP to the P2Y6 receptor leads to the activation of various intracellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival. By blocking the activation of the P2Y6 receptor, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one can inhibit these signaling pathways and modulate various cellular processes.
Biochemical and Physiological Effects:
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated microglia and macrophages. 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has also been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. In addition, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to modulate the activity of ion channels and transporters in various cell types, such as the TRPV1 channel in sensory neurons and the ABCG2 transporter in cancer cells.
実験室実験の利点と制限
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has several advantages as a research tool, including its high selectivity and potency for the P2Y6 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity and side effects. However, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one also has some limitations, such as its limited solubility in aqueous solutions, its potential off-target effects on other purinergic receptors, and its variable effects depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research on 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in other pathological conditions, such as chronic pain, autoimmune diseases, and cardiovascular diseases. Another direction is to develop more selective and potent antagonists of the P2Y6 receptor, which could be used as therapeutic agents for various diseases. Finally, the development of new imaging techniques and biomarkers for the P2Y6 receptor could help to better understand its role in health and disease.
合成法
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one can be synthesized using a multi-step process that involves the reaction of 2-acetylpyridine with methyl isothiocyanate to yield 2-acetyl-4-methylthiosemicarbazide. This intermediate is then reacted with 1-methylimidazole in the presence of acetic anhydride to form 1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
科学的研究の応用
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been widely used as a research tool to study the role of the P2Y6 receptor in various physiological and pathological processes. For example, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to inhibit the activation of microglia and astrocytes in the brain, which are involved in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has also been used to investigate the role of the P2Y6 receptor in cancer, where it has been shown to promote tumor growth and metastasis in various types of cancer cells.
特性
IUPAC Name |
1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-13-5-3-9(7-10(13)15)8-16-11-12-4-6-14(11)2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIKNZWOOMXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)


![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
![3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571491.png)
![5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7571495.png)
![1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene](/img/structure/B7571498.png)
![(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7571499.png)
![2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571513.png)